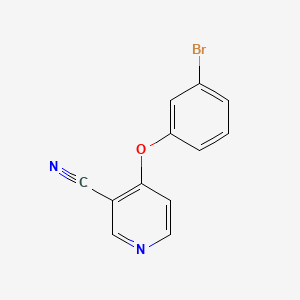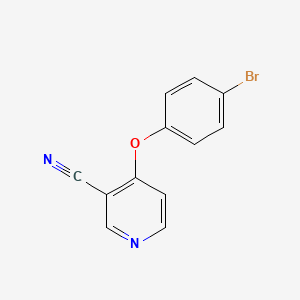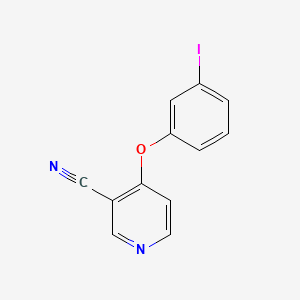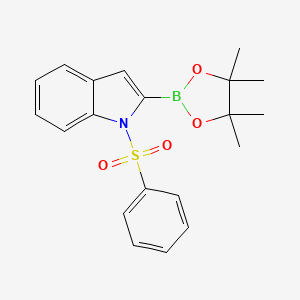
1-(2-Hydroxy-4-isopropoxyphenyl)ethanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity : Thiosemicarbazones synthesized from 2-hydroxy-4-isopropoxy-5-nitroacetophenone have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Parekh & Desai, 2006).
Chemical Synthesis and Heterocyclization : The compound has been used in chemical synthesis, particularly in reactions leading to the formation of isoflavones and various heterocyclic compounds (Moskvina, Shilin, & Khilya, 2015).
Photoremovable Protecting Group for Carboxylic Acids : 1-[2-(2-hydroxyalkyl)phenyl]ethanone, a related compound, has been introduced as a new photoremovable protecting group for carboxylic acids, showing potential in organic synthesis (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).
Degradation Mechanisms in Biochemistry : Studies on phenolic beta-1 lignin substructure model compounds, including derivatives of this compound, have been used to understand degradation mechanisms by enzymes like laccase (Kawai, Umezawa, & Higuchi, 1988).
Antimicrobial Properties and Molecular Docking : Ethanone, a derivative, has shown antimicrobial properties, and molecular docking studies indicate its binding efficacy with certain proteins in Staphylococcus aureus (Sri Satya, V., & Aiswariya, 2022).
Fluorescent Probe Development : This compound has been used to develop a BODIPY-based fluorescent probe, showcasing applications in biological and chemical sensing (Fang, Jiang, Sun, & Li, 2019).
Cancer Treatment : A derivative has been identified as an inhibitor of DNA-dependent protein kinase, suggesting potential in cancer treatment (Kashishian et al., 2003).
Antimicrobial Synthesis : 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, a related compound, shows antimicrobial activity and has applications in drug research (Wanjari, 2020).
Propriétés
IUPAC Name |
1-(2-hydroxy-4-propan-2-yloxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7(2)14-9-4-5-10(8(3)12)11(13)6-9/h4-7,13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOTVXYGMNGCLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601353 | |
| Record name | 1-{2-Hydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73473-62-8 | |
| Record name | 1-{2-Hydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(tert-Butoxycarbonylisopropylamino)-methyl]-benzoic acid](/img/structure/B8059731.png)
![3-[(tert-Butoxycarbonylcyclopropylamino)-methyl]-benzoic acid](/img/structure/B8059735.png)
![3-[(tert-Butoxycarbonylpropylamino)-methyl]-benzoic acid](/img/structure/B8059738.png)
![3-[(Benzyl-tert-butoxycarbonylamino)-methyl]-benzoic acid](/img/structure/B8059743.png)






